Boc-Tyr-OSu
Overview
Description
Boc-Tyr-OSu, also known as Boc-L-tyrosine hydroxysuccinimide ester, is a reagent used in a rapid method for iodotyrosylation of peptides . This method is equal to that of Bolton-Hunter but has the additional advantage that the derivatized peptide is readily deblocked to form a radiolabelled product with the same net charge as the starting material .
Molecular Structure Analysis
Boc-Tyr-OSu has the empirical formula C18H22N2O7 and a molecular weight of 378.38 . The SMILES string representation of its structure isCC(C)(C)OC(=O)NC@@Hcc1)C(=O)ON2C(=O)CCC2=O
. Chemical Reactions Analysis
Boc-Tyr-OSu is used in a rapid method for iodotyrosylation of peptides . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
Boc-Tyr-OSu has an assay of ≥99.0% (N), optical activity [α]20/D −13±1°, c = 1% in dioxane, and a melting point of 190 °C (dec.) . Its density is 1.35g/cm3 .Scientific Research Applications
Peptide Synthesis
- Scientific Field : Biochemistry, specifically peptide synthesis .
- Application Summary : Boc-Tyr-OSu is used as a reagent in the synthesis of peptides . It serves as the N α-amino protecting group .
- Methods of Application : The Boc group (tert-butyloxycarbonyl) is used for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .
- Results or Outcomes : The use of Boc-Tyr-OSu allows for the synthesis of peptides with specific properties. For example, it has been used in a rapid method for iodotyrosylation of peptides . This method is equal to that of Bolton-Hunter but has the additional advantage that the derivatized peptide is readily deblocked to form a radiolabelled product with the same net charge as the starting material .
Photocontrolled Drug Release
- Scientific Field : Biomedical Engineering, specifically drug delivery systems .
- Application Summary : Boc-Tyr-OSu is used in the development of peptide-based hydrogels for photocontrolled drug release . These hydrogels are considered of special importance due to their biocompatibility and biodegradability .
- Methods of Application : The self-assembly capacity of aromatic dipeptides (Boc-α-diphenylalanine and Boc-α-dityrosine) and their β- and γ-homologues were investigated and stable hydrogels were developed . A model drug, l-ascorbic acid, and oxidized carbon nanotubes (CNTs) or graphene oxide were then incorporated into the hydrogels .
- Results or Outcomes : Under near-infrared light irradiation, the photothermal effect of the carbon nanomaterials induced the destabilization of the gel structure, which caused the release of a high amount of drug . This provides opportunities for photocontrolled on-demand drug release .
Iodotyrosylation of Peptides
- Scientific Field : Biochemistry, specifically peptide modification .
- Application Summary : Boc-Tyr-OSu is used in a rapid method for iodotyrosylation of peptides . This method is equal to that of Bolton-Hunter but has the additional advantage that the derivatized peptide is readily deblocked to form a radiolabelled product with the same net charge as the starting material .
- Methods of Application : To a solution of Boc-Tyr(OBzl)-OSu in acetonitrile (CH3CN), H-Tyr-OBzl dissolved in water was added. The reaction mixture was stirred for 8 hours at room temperature .
- Results or Outcomes : The use of Boc-Tyr-OSu allows for the iodotyrosylation of peptides . This method provides a rapid and efficient way to modify peptides, which can be useful in various biochemical applications .
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7/c1-18(2,3)26-17(25)19-13(10-11-4-6-12(21)7-5-11)16(24)27-20-14(22)8-9-15(20)23/h4-7,13,21H,8-10H2,1-3H3,(H,19,25)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUDTLHVKHXJJJ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Tyr-OSu |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.